2-Chloro-3-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
2-Chloro-3-(2,2,2-trifluoroethyl)pyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and a trifluoroethyl group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2,2,2-trifluoroethyl)pyridine typically involves the introduction of the trifluoroethyl group onto a chlorinated pyridine precursor. One common method involves the reaction of 2-chloropyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups, such as ethyl or methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives with modified alkyl groups.
Scientific Research Applications
2-Chloro-3-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,2,2-trifluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with the trifluoromethyl group at the fifth position.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains both chlorine and fluorine atoms along with the trifluoromethyl group.
Uniqueness: 2-Chloro-3-(2,2,2-trifluoroethyl)pyridine is unique due to the specific positioning of the trifluoroethyl group, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5ClF3N |
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Molecular Weight |
195.57 g/mol |
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3N/c8-6-5(2-1-3-12-6)4-7(9,10)11/h1-3H,4H2 |
InChI Key |
PYEDHMPKNNIOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CC(F)(F)F |
Origin of Product |
United States |
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